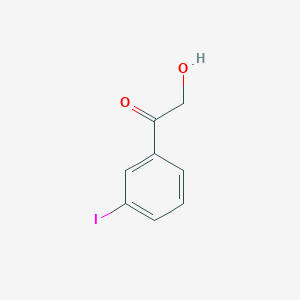

2-Hydroxy-3'-iodoacetophenone

Description

Significance of Halogenated Acetophenones in Organic Synthesis and Medicinal Chemistry Research

Halogenated acetophenones are particularly important in organic synthesis and medicinal chemistry. The introduction of a halogen atom to the acetophenone (B1666503) structure can significantly alter its physical and chemical properties, including its reactivity and biological activity. acs.org Halogenation can enhance metabolic stability, lipophilicity, and electronegativity, and can also introduce the potential for halogen bonding, which may lead to improved activity in drug candidates. acs.org

In organic synthesis, α-halogenated ketones are key precursors for the creation of complex nitrogen-, sulfur-, and oxygen-containing heterocycles, some of which exhibit notable biological activity. researchgate.net For instance, α-bromo, α-chloro, and α-iodo ketones are crucial for synthesizing blockbuster pharmacological compounds. researchgate.net The two electrophilic centers in these molecules, the α-halocarbon and the carbonyl carbon, make them pivotal for building a diverse range of heterocyclic compounds. researchgate.net

In medicinal chemistry, halogenated acetophenones have been investigated for a variety of therapeutic applications. They are used in the development of novel drugs, including anti-inflammatory and analgesic agents, due to their ability to modify biological activity through structural changes. chemimpex.com Halogenated derivatives of rocaglate, for example, have shown pan-antiviral activity against viruses like Hepatitis E. acs.org Furthermore, some halogenated acetophenones have been identified as potent inhibitors of pyruvate (B1213749) dehydrogenase kinase, a target for metabolic diseases. scispace.com

Academic Context of 2-Hydroxy-3'-iodoacetophenone within Advanced Chemical Studies

Within the realm of advanced chemical studies, this compound represents a specific example of a halogenated acetophenone with potential for further investigation. Its structure, which includes a hydroxyl group and an iodine atom, provides multiple reactive sites for synthetic transformations. The study of such molecules allows for a deeper understanding of reaction mechanisms, substituent effects, and the development of novel synthetic methodologies.

The synthesis of specifically substituted acetophenones like this compound often requires regioselective control, presenting a challenge and an area of active research in organic synthesis. The unique electronic and steric properties imparted by the hydroxyl and iodo substituents can influence the outcome of various chemical reactions, making it an interesting substrate for exploring new chemical transformations.

Scope and Research Objectives for Comprehensive Investigation of the Chemical Compound

A comprehensive investigation of this compound would encompass several key research objectives. The primary goal would be to fully characterize its chemical and physical properties. This includes determining its spectroscopic data, solubility, and reactivity profile.

A second objective would be to explore its synthetic utility. This involves investigating its use as a building block for the synthesis of more complex molecules, such as heterocyclic compounds or natural product analogs. Developing efficient and selective synthetic routes utilizing this compound as a starting material would be a key aspect of this research.

Finally, a thorough investigation would also include an initial assessment of its potential applications in medicinal chemistry. This could involve computational studies to predict its interaction with biological targets or preliminary in vitro screening to identify any potential biological activities. The overarching aim is to provide a detailed and scientifically rigorous understanding of this specific chemical compound.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 1-(2-Hydroxy-3-iodophenyl)ethan-1-one |

| CAS Number | 89942-31-4 |

| Molecular Formula | C8H7IO2 |

| Molecular Weight | 262.04 g/mol |

| Physical State | Not explicitly stated, but related compounds are solids. |

Synthesis and Manufacturing Processes

The synthesis of iodoacetophenone derivatives can be achieved through various methods. One common approach is the direct iodination of the corresponding hydroxyacetophenone. For instance, the iodination of 4-substituted 2-hydroxyacetophenones can be carried out using N-iodosuccinimide in the presence of p-toluenesulfonic acid in acetonitrile. mdpi.com Another method involves the reaction of an acetophenone with iodine and potassium iodide in aqueous ammonium (B1175870) hydroxide (B78521). chemicalbook.com

A general method for preparing α-halogenated acetophenones involves the reaction of an acetophenone with a halogenating agent. google.com For example, 2'-amino-2-iodoacetophenone (B13444462) can be synthesized from 2'-amino-2-chloroacetophenone by treatment with sodium iodide in acetonitrile. prepchem.com The choice of solvent and reaction conditions, such as temperature, can influence the position of iodination on the aromatic ring. oup.com

Chemical Properties and Reactivity

The chemical properties and reactivity of this compound are influenced by its functional groups: the ketone, the hydroxyl group, and the iodine atom attached to the aromatic ring. The hydroxyl and carbonyl groups can participate in hydrogen bonding. The iodine atom is a halogen substituent that can influence the electronic properties of the aromatic ring and serve as a handle for further chemical transformations, such as cross-coupling reactions.

The reactivity of halogenated acetophenones is well-documented. They can undergo reactions at the α-carbon to the carbonyl group. pressbooks.pub For example, α-halogenation of ketones can occur under acidic or basic conditions. pressbooks.pub The presence of the iodine atom on the aromatic ring makes the compound a suitable substrate for palladium-catalyzed reactions, such as the Sonogashira coupling to form arylalkynes, which can then be used to synthesize benzofurans and indoles. sigmaaldrich.com

Spectroscopic Analysis

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern on the benzene (B151609) ring. For a related compound, 2-hydroxy-5-iodoacetophenone, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl protons at δ 2.62 ppm, and aromatic protons at δ 6.78, 7.71, and 8.01 ppm, with a singlet for the hydroxyl proton at δ 12.19 ppm. acs.org |

| ¹³C NMR | The carbon NMR spectrum would show signals for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and iodo substituents. For 2-hydroxy-5-iodoacetophenone, the ¹³C NMR spectrum shows the methyl carbon at δ 26.8 ppm and the carbonyl carbon at δ 203.5 ppm. acs.org |

| Mass Spectrometry | Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2-hydroxy-5-iodoacetophenone shows a molecular ion peak (M⁺) at m/z 262. acs.org |

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis. The presence of the iodo group makes it a key substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of more complex molecules.

For example, a related compound, 4'-Hydroxy-3'-iodoacetophenone, is used as a reactant for the preparation of:

Cyclopentene fused benzofurans and indoles. sigmaaldrich.com

Spirocyclic compounds. sigmaaldrich.com

Indene derivatives. chemicalbook.comsigmaaldrich.com

Carbazoles. chemicalbook.comsigmaaldrich.com

Heteropolycyclic compounds. chemicalbook.comsigmaaldrich.com

Disubstituted coumarins. chemicalbook.comsigmaaldrich.com

Arylalkynes, benzofurans, and indoles via Sonogashira coupling and subsequent cyclization. chemicalbook.comsigmaaldrich.com

Role in Medicinal Chemistry Research

The structural features of this compound make it an interesting scaffold for medicinal chemistry research. The combination of the hydroxyacetophenone core with a halogen atom provides opportunities for designing molecules with potential biological activity. Halogenation is a common strategy in drug design to enhance properties such as metabolic stability and binding affinity. acs.org

While specific studies on the medicinal chemistry applications of this compound are not widely available, related halogenated acetophenone derivatives have shown promise in various therapeutic areas. For instance, halogenated acetophenones have been investigated as inhibitors of enzymes like pyruvate dehydrogenase kinase. scispace.com The hydroxyl and iodo groups can act as hydrogen bond donors/acceptors and participate in halogen bonding, respectively, which are important interactions with biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(3-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMVKPHOBRIJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Advanced Approaches for the Regioselective Synthesis of 2-Hydroxy-3'-iodoacetophenone

The introduction of an iodine atom at the C-3 position of the 2-hydroxyacetophenone (B1195853) scaffold is a challenging synthetic problem due to the strong ortho-, para-directing nature of the hydroxyl group, which typically favors substitution at the C-5 position. acs.orgacs.org Consequently, regioselective synthesis of the 3-iodo isomer necessitates specialized strategies.

N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent. organic-chemistry.org However, its application to 2-hydroxyacetophenone often results in the formation of 2-hydroxy-5-iodoacetophenone, particularly when activated by silver(I) catalysts or p-toluenesulfonic acid. acs.orgacs.orgmdpi.com Achieving iodination at the C-3 position requires overcoming the inherent directing effect of the hydroxyl group.

One successful strategy involves a one-pot, two-step halogenation process. For instance, the synthesis of 5-bromo-2-hydroxy-3-iodoacetophenone has been achieved by first brominating 2-hydroxyacetophenone with N-bromosuccinimide (NBS), followed by in-situ iodination with NIS in acetic acid. researchgate.net This suggests that the electronic properties of the ring, modified by the initial bromo-substitution, can alter the regiochemical outcome of the subsequent iodination.

Various catalytic systems can be employed to activate NIS for the iodination of aromatic compounds, including trifluoroacetic acid, iron(III) triflimide, and BF3-H2O. organic-chemistry.org The choice of catalyst and solvent system is crucial and can influence the regioselectivity of the reaction. For example, the iodination of acetophenones using iodine(III) tris(trifluoroacetate) has been shown to yield different isomers depending on the specific substituents on the aromatic ring and the reaction conditions. oup.com

| Starting Material | Iodinating Agent | Catalyst/Solvent | Position of Iodination | Product | Reference |

| 2-Hydroxyacetophenone | NIS | Silver(I) triflimide | 5 | 2-Hydroxy-5-iodoacetophenone | acs.orgacs.org |

| 4-Substituted-2-hydroxyacetophenones | NIS | p-Toluenesulfonic acid / Acetonitrile | 5 | 4-Substituted-2-hydroxy-5-iodoacetophenone | mdpi.com |

| 2-Hydroxyacetophenone (brominated in situ) | NIS | Acetic Acid | 3 | 5-Bromo-2-hydroxy-3-iodoacetophenone | researchgate.net |

| 2',4'-Dihydroxyacetophenone | I₂ / H₅IO₆ | Ethanol | 3' | 2',4'-Dihydroxy-3'-iodoacetophenone | oup.com |

When direct iodination is not regioselective, multi-step synthetic sequences involving protecting groups or precursor molecules with different functionalities are employed.

A notable example involves the use of protecting groups to control the reaction outcome. A synthesis of a 3'-iodoacetophenone derivative started with 2',4'-bis(benzyloxy)-6'-methoxymethoxyacetophenone. oup.com Catalytic hydrogenation removed the benzyl (B1604629) protecting groups to yield 2',4'-dihydroxyacetophenone. Subsequent iodination of this activated precursor with iodine and periodic acid successfully introduced iodine at the desired 3'-position. oup.com This highlights a common strategy: protect sensitive groups, perform the desired transformation, and then deprotect. oup.com

Another powerful multi-step approach involves the transformation of a different functional group into iodine. For example, 3'-iodoacetophenone can be synthesized from 3-aminoacetophenone via a Sandmeyer-type reaction, which involves diazotization of the amino group followed by substitution with iodide. chemicalbook.com This reaction sequence could theoretically be applied to 2-hydroxy-3-aminoacetophenone to furnish the target 2-hydroxy-3-iodoacetophenone.

| Step | Starting Material | Reagents | Product | Purpose | Reference |

| 1 | 2',4'-Bis(benzyloxy)-6'-methoxymethoxyacetophenone | H₂, Pd/C | 2',4'-Dihydroxyacetophenone | Deprotection of hydroxyl groups | oup.com |

| 2 | 2',4'-Dihydroxyacetophenone | I₂, H₅IO₆ | 2',4'-Dihydroxy-3'-iodoacetophenone | Regioselective iodination | oup.com |

| 3 | 2',4'-Dihydroxy-3'-iodoacetophenone | (Final product steps not detailed) | Luteone (an isoflavone) | Synthesis of natural products | oup.com |

Derivatization Chemistry of this compound

The functional groups present in this compound—the phenolic hydroxyl, the carbonyl, and the carbon-iodine bond—provide multiple sites for subsequent chemical modifications.

The carbonyl group and the adjacent phenolic hydroxyl group are key sites for condensation and cyclization reactions. The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then participate in various reactions.

A primary example is the Claisen-Schmidt condensation, where the acetophenone (B1666503) reacts with an aldehyde in the presence of a base. mdpi.comresearchgate.net This reaction forms a chalcone (B49325), which is an important intermediate in the synthesis of flavonoids. For instance, 2-hydroxy-5-iodochalcones, formed from the corresponding acetophenones, can be cyclized to produce 6-iodoflavonol derivatives. mdpi.com

The hydroxyl and carbonyl groups can also be involved in reactions that form other heterocyclic systems. In one study, 2-hydroxyacetophenone was reacted with o-diaminobenzene in the presence of an iodine/DMSO system, where the hydroxyl group was first oxidized to a ketone, leading to the formation of quinoxaline (B1680401) derivatives. mdpi.com

The iodine atom on the aromatic ring is an excellent functional handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The C-I bond is relatively weak and reactive, making it ideal for reactions like the Sonogashira, Suzuki, and Heck couplings.

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, has been used to derivatize related iodo-isoflavones, which are themselves prepared from iodoacetophenone precursors. oup.comnih.gov The reactivity of the C-I bond in such couplings is enhanced by the presence of electron-withdrawing groups on the aromatic ring, such as the acetyl group in iodoacetophenone. nih.govacs.org

Substituent effects also play a critical role in the reactivity of the aromatic ring itself. The hydroxyl group is a strong activating group, while the acetyl and iodo groups are deactivating. The interplay of these electronic effects governs the feasibility and regioselectivity of further electrophilic aromatic substitution reactions. oup.com For example, the presence of fluorine or bromine atoms on similar acetophenone structures can significantly alter their reactivity, with fluorine favoring nucleophilic aromatic substitution and bromine enabling cross-coupling reactions.

Green Chemistry Principles in the Synthesis of Related Iodoacetophenones

The synthesis of iodoacetophenones can be evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate hazardous substances. yale.edusigmaaldrich.com

Catalysis : Many modern syntheses of iodoacetophenones and their derivatives rely on catalytic reagents rather than stoichiometric ones, which aligns with a core principle of green chemistry. acs.org The use of palladium oup.comnih.gov, silver acs.orgacs.org, and acid catalysts organic-chemistry.orgmdpi.com minimizes waste compared to older, non-catalytic methods.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials into the final product. acs.org Direct addition reactions, such as the iodination with molecular iodine (I₂), generally have a higher atom economy than substitution reactions that generate significant byproducts.

Reduce Derivatives : Green chemistry encourages minimizing or avoiding the use of protecting groups, as these steps require additional reagents and generate waste. sigmaaldrich.comacs.org The multi-step synthesis of 3'-iodoacetophenone using benzyl protecting groups oup.com is effective for achieving regioselectivity, but it is less "green" than a one-pot reaction that achieves the same outcome without protection/deprotection steps, such as the one-pot synthesis of 5-bromo-2-hydroxy-3-iodoacetophenone. researchgate.net

Safer Solvents and Auxiliaries : The choice of solvent has a significant environmental impact. Many of the described procedures use traditional organic solvents like acetonitrile, acetic acid, or dimethylformamide (DMF). mdpi.comresearchgate.netnih.govacs.org Green chemistry promotes the use of safer alternatives, such as water, or minimizing solvent use altogether. tandfonline.com The I₂/DMSO system is an interesting case, where DMSO can act as both a solvent and an oxidant, potentially reducing the need for additional reagents. mdpi.com

By applying these principles, chemists can develop more sustainable and efficient routes to this compound and other related compounds.

Solvent Selection and Catalytic Efficiency in Environmentally Conscious Syntheses

For instance, in the synthesis of substituted acetophenones, which are structurally related to this compound, various green catalytic systems have been explored. One notable example is the use of zinc phosphate (B84403) (Zn₃(PO₄)₂·4H₂O) as a non-toxic and heterogeneous catalyst. rsc.org This catalyst, prepared by a co-precipitation method, has demonstrated high efficiency in the synthesis of trisubstituted pyridine (B92270) derivatives from substituted acetophenones, achieving excellent yields of 82–94%. rsc.org The reaction is carried out in an ethanol/water mixture, which is considered a greener solvent system compared to many traditional organic solvents. rsc.org

Another approach involves the use of 4-dodecylbenzenesulfonic acid (DBSA) as an efficient Brønsted acid catalyst for the cyclotrimerization of acetophenones under solvent-free conditions. academie-sciences.fr This method offers several advantages, including green reaction conditions, short reaction times, and high atom economy, with yields of the target products ranging from good to excellent. academie-sciences.fr The optimal conditions for this reaction were found to be 20 mol% DBSA at 130 °C, resulting in a 94% yield of 1,3,5-triphenylbenzene (B1329565) from acetophenone. academie-sciences.fr

Furthermore, ruthenium complexes have been investigated as catalysts for the dehydrogenation of secondary alcohols to produce ketones, including acetophenone. arabjchem.org One such complex demonstrated excellent catalytic efficiency, achieving a 92% yield of acetophenone from phenylethanol in toluene (B28343). arabjchem.org While toluene is not considered a green solvent, the high efficiency of the catalyst minimizes waste. The use of iodine in dimethyl sulfoxide (B87167) (DMSO) has also been shown to be an effective catalytic system for various organic transformations, including the synthesis of quinoxaline derivatives from 2-hydroxy-2-acetophenone. mdpi.com This system offers good to excellent yields (78-99%) and operates under metal-free conditions. mdpi.com

The iodination of 2-hydroxyacetophenone, a key step in the synthesis of iodo-substituted derivatives, has been achieved with high efficiency using N-iodosuccinimide (NIS) as the iodinating agent. In one method, the reaction is catalyzed by p-toluenesulfonic acid in acetonitrile, a common organic solvent. mdpi.com Another approach utilizes a silver(I)-catalyzed iodination of arenes, which allows for the tuning of the Lewis acidity of NIS activation. acs.org This method has been used to synthesize 2-hydroxy-5-iodoacetophenone with a 93% yield. acs.org

The following table summarizes the catalytic efficiency of different systems in reactions involving acetophenone and its derivatives.

| Catalyst System | Reactants | Product | Solvent | Yield (%) | Reference |

| Zn₃(PO₄)₂·4H₂O | Aromatic aldehydes, substituted acetophenones, ammonium (B1175870) acetate | Trisubstituted pyridine derivatives | Ethanol/Water | 82-94 | rsc.org |

| 4-dodecylbenzenesulfonic acid (DBSA) | Acetophenones | 1,3,5-triarylbenzenes | Solvent-free | 94 | academie-sciences.fr |

| Ruthenium complex (C₄) | Phenylethanol | Acetophenone | Toluene | 92 | arabjchem.org |

| I₂/DMSO | 2-hydroxy-2-acetophenone, o-diaminobenzene | Quinoxaline derivatives | DMSO | 78-99 | mdpi.com |

| p-toluenesulfonic acid/NIS | 4-substituted 2-hydroxyacetophenones | 4-substituted 2-hydroxy-5-iodoacetophenones | Acetonitrile | Not specified | mdpi.com |

| Silver(I)/NIS | 2-hydroxyacetophenone | 2-hydroxy-5-iodoacetophenone | Not specified | 93 | acs.org |

Atom Economy and Process Intensification in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Maximizing atom economy is a key goal in the synthesis of this compound and other fine chemicals to minimize waste generation. jocpr.commonash.edu

Synthetic strategies that promote high atom economy include addition reactions, rearrangements, and catalytic reactions. jocpr.comnwnu.edu.cn For example, the synthesis of 1,3,5-triarylbenzenes via the cyclotrimerization of acetophenones catalyzed by DBSA is highlighted for its high atom economy. academie-sciences.fr This is because the reaction involves the combination of three reactant molecules into a single product molecule with minimal byproducts.

Process intensification is another important strategy for developing more sustainable chemical processes. numberanalytics.com It involves the integration of multiple reaction and separation steps into a single unit, often utilizing continuous flow reactors. numberanalytics.comacs.org This approach can lead to significant improvements in efficiency, safety, and waste reduction. numberanalytics.com

In the context of reactions involving acetophenone derivatives, continuous-flow synthesis has been explored for palladium-catalyzed cross-coupling reactions. acs.org For example, the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid has been successfully performed in a continuous-flow system using a Pd/C catalyst. acs.org This method allows for efficient catalyst recycling and precise control over reaction conditions, leading to high yields and reduced waste. acs.org

The development of one-pot multicomponent reactions is another example of process intensification. These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which can significantly improve atom economy and reduce the number of purification steps required. researchgate.net

The table below provides examples of synthetic methods with a focus on atom economy and process intensification.

| Synthetic Method | Key Features | Relevance to Green Chemistry | Reference |

| DBSA-catalyzed cyclotrimerization of acetophenones | Solvent-free conditions, high yields | High atom economy, reduced solvent waste | academie-sciences.fr |

| Continuous-flow Suzuki-Miyaura coupling | Use of a heterogeneous catalyst, catalyst recycling | Process intensification, waste reduction | acs.org |

| One-pot multicomponent synthesis of β-acetamido ketones | Efficient, simple methodology | High atom economy, reduced purification steps | researchgate.net |

| Electrocatalytic C-H/N-H coupling of 2'-aminoacetophenones | Use of a redox catalyst, mild conditions | Atom economy, potential for greener synthesis | researchgate.net |

Advanced Spectroscopic and Structural Characterization

Elucidation of Molecular Structure via X-ray Crystallography

High-Resolution NMR Spectroscopy for Mechanistic and Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about molecular structure and dynamics in solution. acs.org For 2-Hydroxy-3'-iodoacetophenone, ¹H and ¹³C NMR are fundamental techniques for structural confirmation and analysis. rsc.orgoup.com

In the ¹H NMR spectrum of this compound, the proton of the hydroxyl group is expected to appear as a significantly downfield singlet due to the intramolecular hydrogen bonding, which deshields the proton. mdpi.com The protons on the aromatic rings will exhibit characteristic splitting patterns and chemical shifts influenced by the positions of the hydroxyl, acetyl, and iodo substituents. The methyl protons of the acetyl group will typically appear as a sharp singlet in the upfield region. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. chemicalbook.comnp-mrd.org The carbonyl carbon will have a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing iodo and acetyl groups. The presence of the heavy iodine atom can also induce a "heavy atom effect" on the chemical shift of the carbon to which it is attached. acs.org Advanced NMR techniques, such as HSQC, can be used to correlate the proton and carbon signals, aiding in the unambiguous assignment of all resonances. hmdb.ca

Table 1: Predicted and Reported NMR Data for Related Compounds

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reported Chemical Shift for Similar Structures (ppm) |

|---|---|---|---|

| ¹H | -OH (intramolecular H-bond) | > 10 | 11.72 - 12.67 mdpi.com |

| ¹H | Aromatic-H | 6.5 - 8.2 | 6.38 - 8.18 mdpi.com |

| ¹H | -CH₃ | ~2.5 | 2.53 - 2.58 mdpi.com |

| ¹³C | C=O | ~200 | 201.6 - 201.8 mdpi.com |

| ¹³C | Aromatic C-OH | ~160 | 160.6 - 163.8 mdpi.com |

| ¹³C | Aromatic C-I | ~90-100 | 86.0 - 100.0 mdpi.com |

| ¹³C | Aromatic C | 115 - 145 | 115.9 - 143.8 mdpi.com |

Note: The predicted values are general estimations. The reported values are from similar iodo- and hydroxy-substituted acetophenones and may vary for the specific compound.

NMR chemical shifts are highly sensitive to the electronic environment around the nucleus. The electron-withdrawing nature of the iodine atom and the carbonyl group, contrasted with the electron-donating hydroxyl group, creates a distinct electronic distribution across the aromatic rings, which is reflected in the ¹H and ¹³C chemical shifts. rsc.org The presence of the heavy iodine atom can also influence the relaxation times of nearby nuclei. Intermolecular interactions, such as the potential for halogen bonding in concentrated solutions, could be studied by observing changes in chemical shifts or through specialized NMR experiments like Nuclear Overhauser Effect (NOE) studies. scispace.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups. kurouskilab.com

The IR and Raman spectra of this compound will be characterized by several key vibrational bands. researchgate.net A broad absorption band in the IR spectrum in the region of 2500-3500 cm⁻¹ is characteristic of the intramolecularly hydrogen-bonded hydroxyl group. The C=O stretching vibration of the ketone will appear as a strong band, typically in the range of 1630-1680 cm⁻¹, with the exact position being lowered due to the hydrogen bonding. mdpi.com Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. researchgate.net The C-I stretching vibration will appear in the far-IR region, typically below 600 cm⁻¹. acs.org

Raman spectroscopy provides complementary information. nih.gov While the O-H and C=O stretches are also visible in Raman, the aromatic ring vibrations are often strong and well-resolved. The symmetric vibrations of the molecule are particularly Raman active. kurouskilab.com The C-I stretch is also readily observable in the Raman spectrum. acs.org

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 2500 - 3500 (broad) | IR |

| C=O | Stretching (H-bonded) | 1630 - 1680 | IR, Raman |

| C=C | Aromatic Stretching | 1450 - 1600 | IR, Raman |

| C-H | Aromatic Stretching | 3000 - 3100 | IR, Raman |

| C-O | Stretching | 1200 - 1300 | IR, Raman |

Note: These are general ranges and can be influenced by the specific molecular environment and interactions.

By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure and providing insights into the strength of the intramolecular hydrogen bond. researchgate.net

Correlation of Vibrational Modes with Electronic Structure

The vibrational spectrum of an organic molecule offers a window into its electronic structure, as the frequencies and intensities of vibrational modes are intrinsically linked to bond strengths and charge distribution. In aromatic ketones like acetophenone (B1666503), resonance Raman spectroscopy has been employed to study the vibrational reorganizational energies. science.gov For instance, the resonance Raman spectra of acetophenone, a related compound, show overtones of the benzene (B151609) ring C-C stretch at approximately 1578 cm⁻¹ and the carbonyl C=O stretch around 1671 cm⁻¹. science.gov These observations, along with their combination bands, allow for a preliminary analysis of resonance Raman intensity, which can be compared to derivatives like 2-hydroxyacetophenone (B1195853) to understand the impact of substituents on the electronic and vibrational landscape. science.gov

In substituted acetophenones, the presence of an intramolecular hydrogen bond, such as between the hydroxyl and acetyl groups in ortho-hydroxy aryl ketones, can be confirmed by X-ray diffraction and is also indicated by the enol character in its structure. science.gov This type of bonding significantly influences the vibrational frequencies. The specific vibrational modes of this compound are influenced by the interplay of the hydroxyl, acetyl, and iodo substituents on the phenyl ring.

Table 1: Key Vibrational Frequencies for Related Acetophenone Derivatives

| Functional Group/Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Benzene Ring C-C Stretch | 1578 | science.gov |

| Carbonyl C=O Stretch | 1671 | science.gov |

| C-H Bending (geminal to C-I) | ~900 | acs.org |

Note: This table provides general ranges for related compounds. Specific values for this compound may vary.

Detection of Intermolecular Forces and Complex Formation

The study of intermolecular forces is crucial for understanding the behavior of molecules in condensed phases and their potential for forming larger assemblies. In compounds like this compound, the presence of a hydroxyl group and an iodine atom can lead to specific intermolecular interactions, including hydrogen bonding and halogen bonding.

Halogen bonds, which are noncovalent interactions between a halogen atom acting as an electrophilic region (the σ-hole) and a nucleophile, are significant in crystal engineering and molecular recognition. acs.org The iodine atom in this compound can potentially act as a halogen bond donor. The formation of halogen-bonded complexes has been observed between various halogenated compounds and electron donors like amines and ethers. acs.org For instance, the interaction between diiodotetrafluorobenzene and various anions leads to the formation of infinite chains in the solid state. acs.org While direct evidence for complex formation specifically involving this compound in the provided search results is limited, the principles of halogen bonding suggest its potential to engage in such interactions. acs.org

Furthermore, the hydroxyl group can participate in hydrogen bonding, either intramolecularly with the carbonyl oxygen or intermolecularly with other molecules. The presence of strong intramolecular hydrogen bonds has been confirmed in similar ortho-hydroxy aryl ketones. science.gov The interplay of these forces dictates the supramolecular chemistry of this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For a derivative, (E)-1-(4-Fluoro-2-hydroxy-5-iodophenyl)-3-phenylpropenone, the molecular ion [C₁₅H₁₁O₂FI]⁺ was determined to have a required mass of 368.9774. mdpi.com This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. While the specific HRMS data for this compound is not detailed in the provided search results, the technique is routinely applied to its derivatives to confirm their identity. mdpi.com

Table 2: Theoretical vs. Experimental Mass for a Related Iodinated Compound

| Compound | Molecular Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| (E)-1-(4-Fluoro-2-hydroxy-5-iodophenyl)-3-phenylpropenone | C₁₅H₁₁O₂FI | 368.9774 | Not specified | mdpi.com |

Note: This table illustrates the principle of HRMS for a related structure.

Fragmentation Patterns as Indicators of Structural Features and Reaction Mechanisms

The fragmentation of a molecule in a mass spectrometer follows predictable pathways, providing a fingerprint that reveals its structural components. The molecular ion (M⁺) of this compound would be observed at an m/z corresponding to its molecular weight.

Common fragmentation pathways for organic molecules include the loss of small, stable neutral molecules and the formation of characteristic fragment ions. nih.gov For acetophenone derivatives, a common fragmentation is the alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon. libretexts.org This would lead to the formation of an acylium ion. In the case of this compound, this could result in a fragment corresponding to [HOC₆H₄CO]⁺ or [IC₆H₄CO]⁺, depending on which side of the carbonyl group the cleavage occurs.

The presence of the iodine atom is a key feature. The C-I bond is relatively weak and can cleave to produce an iodine radical and a corresponding carbocation. docbrown.info A peak at m/z 127, corresponding to the iodine ion [I]⁺, is often indicative of an iodine-containing compound. docbrown.info The loss of the acetyl group (CH₃CO) is another common fragmentation pathway for acetophenones. acs.org The fragmentation of hydroxylated compounds often involves the loss of water (H₂O). nih.gov

Table 3: Potential Major Fragments of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure/Loss | Potential m/z |

|---|---|---|

| [C₈H₇IO₂]⁺ | Molecular Ion (M⁺) | 262 |

| [C₇H₄IO]⁺ | Loss of CH₃ | 247 |

| [C₆H₄I]⁺ | Loss of CH₃CO | 219 |

| [I]⁺ | Iodine ion | 127 |

| [C₈H₅IO]⁺ | Loss of H₂O from M⁺ | 244 |

Note: The m/z values are based on the most common isotopes. The relative abundances of these fragments would depend on the ionization conditions.

Theoretical and Computational Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like 2-hydroxy-3'-iodoacetophenone. These calculations offer a detailed picture of electron distribution and its influence on chemical reactivity.

Prediction of Reaction Intermediates and Transition States

Computational studies using methods like Gaussian 03 have been employed to explore potential reaction pathways involving acetophenone (B1666503) derivatives. scholaris.ca For instance, in reactions such as the copper-catalyzed amide coupling followed by an aldol (B89426) condensation to form quinolones, DFT calculations can help identify the structures and relative energies of various intermediates and transition states. scholaris.ca This predictive capability is invaluable for understanding reaction mechanisms and optimizing conditions for desired product formation. While specific calculations for this compound were not detailed in the provided results, the methodologies are directly applicable. The synthesis of related compounds, such as those derived from 2'-iodoacetophenone, has been shown to proceed through intermediates that can be modeled to understand reaction outcomes. acs.org

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Surfaces

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For acetophenone derivatives, the shape of the LUMO can control reactivity. science.gov DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are used to visualize and analyze these orbitals. unisa.ac.zaresearchgate.net

The molecular electrostatic potential (MEP) surface is another critical output of DFT calculations, mapping the electrostatic potential onto the electron density surface. sigmaaldrich.com This map reveals the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of a molecule. researchgate.net For this compound, the hydroxyl group and the carbonyl oxygen would be expected to be regions of negative potential, susceptible to electrophilic attack, while the area around the hydrogen of the hydroxyl group and the iodine atom (due to the σ-hole) would exhibit positive potential. researchgate.netacs.org

| Computational Method | Basis Set | Properties Calculated | Key Findings |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | Frontier Molecular Orbitals (HOMO, LUMO) | Identifies sites for electrophilic and nucleophilic attack. science.govunisa.ac.za |

| DFT (B3LYP) | 6-311++G(d,p) | Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting interaction sites. researchgate.netsigmaaldrich.com |

| Gaussian 03 | Varies | Reaction Intermediates and Transition States | Predicts reaction pathways and mechanisms. scholaris.ca |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, offering insights into conformational preferences and interactions with the surrounding environment, such as solvents.

Conformational Preferences and Tautomerism

The conformation of this compound is influenced by intramolecular interactions, most notably the hydrogen bond between the hydroxyl group and the carbonyl oxygen. researchgate.net This interaction restricts the rotation of the acetyl group. Studies on similar 2-hydroxyacetophenones have confirmed the planar conformation stabilized by this intramolecular hydrogen bond. science.gov Tautomerism, the migration of a proton, is a possibility in such systems. DFT calculations can be used to determine the relative stabilities of different tautomers. researchgate.net For this compound, the enol form is significantly stabilized by the intramolecular hydrogen bond.

Solvation Effects and Ligand-Binding Dynamics

MD simulations are instrumental in understanding how solvents affect molecular conformation and behavior. oncotarget.com Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to study solvent effects on structural and electronic properties. researchgate.net The choice of solvent can influence reaction rates and even the preferred reaction pathway.

In the context of ligand-binding, MD simulations can elucidate the interactions between a molecule like this compound and a biological target. unict.it These simulations can predict binding poses and affinities by analyzing the non-covalent interactions, such as hydrogen bonds and halogen bonds, that stabilize the ligand-receptor complex. unisa.ac.zaunict.it This information is critical in the design of molecules with specific biological activities.

Halogen Bonding and Other Non-Covalent Interactions Involving Iodine

The iodine atom in this compound is capable of forming halogen bonds, which are attractive, non-covalent interactions between an electrophilic region on the halogen (the σ-hole) and a nucleophilic site on another molecule. acs.orgmdpi.com Halogen bonding has gained significant attention in fields like crystal engineering and medicinal chemistry for its directionality and strength. researchgate.net

| Interaction Type | Description | Significance |

|---|---|---|

| Intramolecular Hydrogen Bonding | Between the hydroxyl proton and the carbonyl oxygen. researchgate.net | Stabilizes a planar conformation and influences reactivity. science.gov |

| Halogen Bonding | Interaction involving the electrophilic region (σ-hole) on the iodine atom. acs.orgmdpi.com | Directs intermolecular assembly in the solid state and can be crucial for ligand-receptor binding. researchgate.net |

| π-π Stacking | Attractive interaction between aromatic rings. | Contributes to the stability of crystal structures. mdpi.com |

Characterization of σ-Hole Interactions and Their Energetic Contributions

A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded halogen atom, along the extension of the covalent bond. acs.orgunimi.it This electron-deficient area arises from the anisotropic distribution of electron density around the halogen. acs.orgpolimi.it In the case of this compound, the iodine atom attached to the phenyl ring is the primary site for such an interaction.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in characterizing these interactions. unimi.itmdpi.com Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are crucial for visualizing the σ-hole. For iodinated aromatic compounds, the MEP surface typically reveals a positive potential (a "blue" region) on the iodine atom opposite to the C–I bond, which is the σ-hole, and a belt of negative potential (a "red" or "yellow" region) around the equator of the iodine atom. polimi.itrsc.org The magnitude of the positive potential at the σ-hole, often denoted as VS,max, is a key descriptor of the halogen bond donor strength. acs.orgacs.org

The electronic nature of the substituents on the aromatic ring significantly modulates the VS,max value. Electron-withdrawing groups enhance the positive potential of the σ-hole, thereby strengthening the halogen bond, while electron-donating groups have the opposite effect. semanticscholar.orgjyu.fi In this compound, the aromatic ring bears a hydroxyl (-OH) group and is part of an acetophenone moiety, where the acetyl group (-COCH₃) is a meta-director and an electron-withdrawing group. The electron-withdrawing nature of the acetyl group is expected to increase the magnitude of the σ-hole on the iodine atom, making it a more effective halogen bond donor. acs.org

To illustrate the expected energetic contributions for a system involving an iodinated aromatic compound, we can refer to computational studies on similar molecules. For instance, DFT calculations on dimers of iodobenzene (B50100) derivatives interacting with Lewis bases provide insights into the strength of these bonds.

| Interacting System (Analogous) | Computational Method | Calculated Interaction Energy (kcal/mol) | Key Finding |

| F₃C-I···OCH₂ | CCSD(T)/aug-cc-pVTZ | -3.72 | Fluorine substitution enhances interaction strength. researchgate.net |

| H₃C-I···OCH₂ | CCSD(T)/aug-cc-pVTZ | -2.45 | Demonstrates a significant halogen bond interaction. |

| C₆F₅I ··· Pyridine (B92270) | DFT | Not specified | Strong interaction due to perfluoro substitution. acs.org |

| C₆H₅I ··· NCH | MP2/aug-cc-pVTZ | Not specified | Model system for halogen bonding studies. acs.org |

Table 1: Representative interaction energies from computational studies on analogous halogen-bonded systems. The data illustrates the typical strength of such interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) and the Noncovalent Interaction (NCI) plot index are other powerful tools used to characterize these interactions. polimi.itrsc.org QTAIM analysis can identify a bond critical point (BCP) between the iodine and the interacting Lewis base, providing evidence of a bonding interaction. polimi.it The NCI plot visually represents non-covalent interactions, with large, blue-to-green colored surfaces between atoms indicating attractive forces like halogen bonds. polimi.it

Influence on Supramolecular Assembly and Directed Crystallization

The directionality and tunable strength of halogen bonds make them exceptionally useful in crystal engineering and the design of supramolecular assemblies. semanticscholar.orgnih.gov The C–I···Y angle (where Y is the halogen bond acceptor) in these interactions is typically close to 180°, a consequence of the σ-hole's location. acs.orgunimi.it This high degree of directionality allows for the predictable construction of complex solid-state architectures. scispace.com

In the context of this compound, the iodine atom can act as a halogen bond donor, while the hydroxyl group and the carbonyl oxygen of the acetophenone moiety can serve as hydrogen bond donors and/or acceptors. This combination of functionalities provides a rich landscape for the formation of intricate supramolecular networks.

The interplay between halogen bonding and hydrogen bonding is a well-documented phenomenon that directs the self-assembly of molecules in the solid state. The crystallization of diiodotetrafluorobenzene with various nitrogen-containing compounds, for example, demonstrates how C–I···N halogen bonds are the primary driving force in the formation of co-crystals. semanticscholar.orgnih.gov

The crystallization process can be directed by controlling the factors that influence these non-covalent interactions, such as solvent choice and the presence of competing hydrogen or halogen bond acceptors. nih.govnih.gov For this compound, the hydroxyl group can form strong O-H···O hydrogen bonds, which might compete with or complement the C-I···O halogen bonds. The resulting crystal packing will be a delicate balance of these interactions.

Theoretical predictions of crystal structures and their stability can be achieved through computational methods that evaluate lattice energies. mdpi.com By analyzing the geometry and energetics of various possible packing arrangements, it is possible to predict the most likely supramolecular motifs. For instance, computational studies on tetra-p-iodophenyl tetramethyl calix nih.govpyrrole have shown that different polymorphs can be stabilized by different types of halogen bonds (C–I···π vs. C–I···I–C). mdpi.com

| Supramolecular Motif (Analogous System) | Key Non-covalent Interaction(s) | Consequence for Crystal Packing |

| (3APy)₂(1,4-DITFB) Tetramer | C–I···N Halogen Bond | Formation of a discrete tetramolecular structure. nih.gov |

| (Py4MA)₂(1,4-DITFB) Network | C–I···N Halogen Bond | Generation of a supramolecular network. nih.gov |

| Calix nih.govpyrrole Polymorph A | C–I···π Halogen Bond | Head-to-tail arrangement of molecules. mdpi.com |

| Calix nih.govpyrrole Polymorph B | C–I···I–C Halogen Bond | Head-to-head (antiparallel) arrangement. mdpi.com |

Table 2: Examples of supramolecular assemblies directed by halogen bonding in analogous systems, highlighting the role of these interactions in determining the final crystal structure.

The ability to form robust and directional halogen bonds, complemented by the hydrogen bonding capabilities of the hydroxyl group, suggests that this compound is a promising candidate for the rational design of crystalline materials with specific topologies and properties. The principles of σ-hole interactions, as elucidated by extensive theoretical and computational studies on related molecules, provide a solid framework for understanding and predicting the supramolecular behavior of this compound.

Applications in Advanced Organic Synthesis

2-Hydroxy-3'-iodoacetophenone as a Building Block for Complex Architectures

The unique arrangement of reactive sites on the this compound molecule enables chemists to construct elaborate organic structures through sequential and controlled reactions. The presence of the iodine atom, in particular, opens avenues for powerful carbon-carbon bond-forming reactions, significantly expanding its synthetic utility.

This compound and its analogs are key precursors in the synthesis of various classes of flavonoids, a diverse family of naturally occurring polyphenolic compounds. The initial step typically involves a base-catalyzed Claisen-Schmidt condensation between the acetophenone (B1666503) derivative and a substituted aromatic aldehyde. This reaction yields a chalcone (B49325), which is an α,β-unsaturated ketone that serves as the central intermediate for flavonoid synthesis.

The general synthetic pathway is as follows:

Chalcone Formation: this compound is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcohol solvent. This condensation reaction forms the characteristic 1,3-diaryl-2-propen-1-one backbone of chalcones.

Flavone (B191248) Synthesis: The synthesized chalcone can then undergo oxidative cyclization to form the flavone core. A common method involves treatment with iodine (I2) in dimethyl sulfoxide (B87167) (DMSO), which facilitates the formation of the heterocyclic pyran ring.

Flavonol Synthesis: To produce flavonols (3-hydroxyflavones), the intermediate chalcone is subjected to the Algar-Flynn-Oyamada (AFO) reaction. This involves an oxidative cyclization using hydrogen peroxide (H2O2) in an alkaline medium, which introduces a hydroxyl group at the 3-position of the chromone (B188151) ring.

Research has demonstrated the synthesis of various iodinated chalcones and their subsequent conversion to flavonols, showcasing the utility of iodo-substituted hydroxyacetophenones in creating a library of halogenated flavonoids for further study. mdpi.com

Table 1: Synthesis of Flavonoid Precursors from Hydroxy-iodoacetophenone Analogs

| Starting Acetophenone | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| 2-Hydroxy-3-iodo-5-methyl acetophenone | Aromatic Aldehyde, NaOH | Iodo-chalcone | Claisen-Schmidt Condensation |

| 2-Hydroxy-5-iodoacetophenone | Benzaldehyde derivative, KOH | 2-Hydroxy-5-iodochalcone | Claisen-Schmidt Condensation |

| 2-Hydroxy-5-iodochalcone | H2O2, KOH | 6-Iodoflavonol | Algar-Flynn-Oyamada Reaction |

The carbon-iodine bond in this compound is particularly susceptible to oxidative addition by transition metals, making it an excellent substrate for cross-coupling reactions. Among these, the Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne). sigmaaldrich.com

The reaction typically involves a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. sigmaaldrich.com The key steps of the catalytic cycle are:

Oxidative addition of the aryl iodide (this compound) to the Pd(0) catalyst.

Transmetalation of the copper(I) acetylide (formed from the terminal alkyne, copper salt, and base) to the palladium complex.

Reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst.

This reaction is highly efficient for creating arylalkynes from this compound. nih.gov These resulting arylalkynes are not only valuable final products but also versatile intermediates for further transformations, including the synthesis of heterocyclic compounds like benzofurans and indoles. nih.gov

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are integral to medicinal chemistry and materials science. This compound provides a direct and versatile entry point for the construction of various oxygen-containing heterocyclic systems.

As detailed in section 5.1.1, the synthesis of flavones and flavonols from this compound represents a primary route to substituted chromone derivatives, as these flavonoids are based on the 2-phenyl-4H-chromen-4-one core structure.

Furthermore, the compound is instrumental in synthesizing benzofuran (B130515) derivatives. A powerful strategy involves a tandem reaction sequence that begins with a Sonogashira coupling. nih.gov

First, this compound is coupled with a terminal alkyne to produce an arylalkyne intermediate.

This intermediate, without being isolated, can then undergo an intramolecular cyclization reaction, where the phenolic hydroxyl group attacks the newly installed alkyne. This cyclization, often catalyzed by the same palladium system or another catalyst, leads directly to the formation of the benzofuran ring system.

This one-pot Sonogashira coupling and cyclization on an alumina (B75360) support is an efficient method for preparing substituted benzofurans. nih.gov

The synthetic utility of this compound extends to the creation of more complex, multi-cyclic, or fused-ring systems. Palladium-catalyzed reactions, in particular, enable the construction of these intricate architectures. Research has shown that this compound is a key reactant for the preparation of cyclopentene-fused benzofurans and indoles. nih.gov This is achieved through a palladium-catalyzed tandem ring-opening-ring-closing reaction with diazabicyclic alkenes. nih.gov

Additionally, the molecule can be used in palladium-catalyzed intermolecular tandem reactions to generate highly substituted spirocyclic compounds with excellent regioselectivity. nih.gov These advanced synthetic methods highlight the role of this compound as a cornerstone for building molecular complexity.

Development of Functional Materials and Probes

The core structures synthesized from this compound, particularly those of the chalcone and flavonoid families, are of significant interest in the field of materials science. Their extended π-conjugated systems often give rise to useful photophysical properties, such as fluorescence.

Chalcone-based scaffolds have been successfully developed as novel fluorescence probes. nih.govmdpi.com For instance, certain chalcone derivatives have been shown to exhibit a dramatic change in fluorescence intensity in the presence of β-amyloid aggregates, making them useful for the in vitro staining and detection of plaques associated with Alzheimer's disease. nih.gov Similarly, other chalcone-based fluorophores have been designed as highly selective "turn-on" fluorescent probes for detecting and imaging reactive nitrogen species like peroxynitrite in living cells and tissues. mdpi.com

Given that this compound is a direct precursor to iodinated chalcones and flavonoids, it serves as a foundational building block for these advanced functional probes. The introduction of a heavy iodine atom can also influence the photophysical properties of the resulting fluorophore, potentially enhancing properties like intersystem crossing, which is relevant for applications in photodynamic therapy and phosphorescent materials. The flavonoids derived from this precursor are also explored as active elements in electrochemical and optical sensors. pollub.plmdpi.comresearchgate.net

Information regarding "this compound" is Not Available for the Specified Topics

Following an extensive search for scientific literature and data, no specific information could be found regarding the applications of the chemical compound This compound in the areas of advanced polymer and dye synthesis or its use in the design of labeled compounds for mechanistic studies.

The search encompassed targeted queries for research findings, detailed methodologies, and data related to the integration of this compound into these advanced fields of organic synthesis. Despite these efforts, the available scientific and technical literature does not appear to contain research that falls within the strict confines of the requested topics.

General information exists for related compounds, such as other isomers of hydroxy-iodoacetophenone or the parent molecule 2-hydroxyacetophenone (B1195853), in various synthetic applications. However, there is no specific documentation or research data detailing the use of the this compound isomer in the synthesis of polymers and dyes, or its application as a labeled tracer for investigating reaction mechanisms.

Therefore, the content for the following sections cannot be generated:

Design of Labeled Compounds for Mechanistic Studies.

No compounds were mentioned in the context of the requested article.

Mechanistic Investigations of Chemical and Biological Interactions

Molecular Recognition and Target Modulation in Biological Systems

The unique structural features of 2-Hydroxy-3'-iodoacetophenone and its isomers make them subjects of interest for their potential to interact with and modulate key biological enzymes involved in various pathological processes.

The inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1) is a primary therapeutic strategy in the management of Alzheimer's disease (AD). nih.gov Research into related compounds, such as derivatives of the isomeric 2-Hydroxy-5-iodoacetophenone, provides insight into the potential interactions of the iodoacetophenone scaffold with these enzymes.

Chalcones and flavonols derived from 2-hydroxy-5-iodoacetophenone have been evaluated for their inhibitory effects against AChE, BChE, and BACE1. mdpi.com While moderate inhibition was noted for some chalcone (B49325) derivatives against AChE, significant inhibitory effects were observed against BChE and BACE1. mdpi.com For instance, certain chalcone derivatives demonstrated notable activity against these enzymes, suggesting that the core structure is a viable starting point for developing multi-target inhibitors. mdpi.com Flavonol derivatives, on the other hand, showed increased activity and selectivity against AChE. mdpi.com

Molecular docking studies, a computational method to predict the binding orientation of a ligand to a protein, indicate that these related compounds can fit into the active sites of BACE1, AChE, and BChE, showing high affinity and tight binding capacity. nih.gov The interactions are typically characterized by negative binding energies, which suggest a favorable binding process. nih.gov

Table 1: Inhibitory Activity of Selected 2-Hydroxy-5-iodochalcone Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2h | BChE | Significant Inhibition |

| 2j | BChE | Significant Inhibition |

| 2j | BACE1 | Significant Inhibition |

| 2n | BChE | Significant Inhibition |

| 2n | BACE1 | Significant Inhibition |

| Donepezil | AChE | 4.79 |

Data derived from studies on chalcone derivatives of the isomeric 2-Hydroxy-5-iodoacetophenone. mdpi.com

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Dual inhibition of COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov

While direct studies on this compound are limited in this context, the broader class of acetophenone (B1666503) derivatives has been investigated for anti-inflammatory properties. For example, some natural products containing acetophenone-like structures have been shown to inhibit both COX and LOX enzymes. rootspress.org The modulation of these pathways often involves the compound's ability to interfere with the enzyme's active site, preventing the conversion of arachidonic acid into inflammatory precursors. nih.govgrantome.com

Structure-Activity Relationship (SAR) Studies: Positional and Substituent Effects of Iodine and Hydroxyl Groups

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. For iodoacetophenones, the positions of the iodine and hydroxyl groups are critical determinants of their interaction with biological targets.

The placement of the iodine atom on the phenyl ring significantly influences inhibitory activity. Studies on chalcones and flavonols derived from 2-Hydroxy-5-iodoacetophenone provide a basis for understanding these positional effects. mdpi.com For example, in a series of 7-substituted-6-iodoflavonols, the presence of the iodine atom at the 6-position (derived from the 5-position of the parent acetophenone) was a key structural feature. mdpi.com

When comparing different halogen substituents on related structures, it was found that strong electron-withdrawing groups, such as fluorine and chlorine at the para-position of a phenyl ring, could increase AChE inhibition. mdpi.com This suggests that the electronic properties conferred by the halogen and its position are crucial for enzyme inhibition. mdpi.com The lipophilicity and placement of the halogen can facilitate crossing of the blood-brain barrier and enhance binding within hydrophobic pockets of the enzyme's active site. mdpi.com

The hydroxyl (-OH) and iodo (-I) groups play distinct and crucial roles in molecular binding.

Hydroxyl Group: The hydroxyl group is a key hydrogen bond donor and acceptor. In molecular docking simulations of related 2-hydroxy-5-iodochalcone derivatives with BACE1, the hydroxyl group is frequently observed forming critical hydrogen bonds with amino acid residues in the enzyme's active site, such as Thr221. mdpi.com This interaction helps to anchor the ligand in the correct orientation for effective inhibition. An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is also a common feature in these types of compounds. mdpi.com

Iodine (Halogen) Group: As a halogen, iodine contributes to the molecule's lipophilicity and can engage in halogen bonding and other hydrophobic interactions within the protein's binding pocket. mdpi.com These interactions are vital for stabilizing the ligand-protein complex. The size and polarizability of the iodine atom can influence its fit and interaction strength within specific sub-pockets of the enzyme active site. The presence of halogens can increase membrane permeability and prolong the drug's lifetime. mdpi.com

Mechanistic Studies on Enzyme Inhibition and Ligand-Protein Interactions

Understanding the precise mechanism of enzyme inhibition is fundamental to rational drug design. nih.govnih.gov This involves determining the type of inhibition and identifying the specific molecular interactions that govern the binding process. scienceopen.com

For derivatives of the isomeric 2-Hydroxy-5-iodoacetophenone, kinetic studies have revealed non-competitive inhibition against BACE1 for certain compounds. mdpi.com This mode of inhibition suggests that the inhibitor does not bind to the same site as the substrate, but rather to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov In contrast, studies on cholinesterases predicted a mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.comnih.gov

Molecular docking simulations provide a detailed view of these ligand-protein interactions at the atomic level. For example, the hydroxyl group of a chalcone derivative was predicted to form a hydrogen bond with Asp32 of the catalytic dyad in BACE1's active site. mdpi.com Other interactions observed in these simulations include hydrogen bonds with residues like Arg224 and Thr220, as well as various electrostatic and hydrophobic interactions that collectively stabilize the binding. mdpi.com A comprehensive understanding of these interactions is essential for elucidating the compound's biological function and for designing more potent and selective inhibitors. scienceopen.com

Elucidation of Binding Modes through Molecular Docking and Dynamics

There are no available studies that have employed molecular docking or molecular dynamics simulations to investigate the binding modes of this compound with any biological target. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics simulations provide insights into the physical motion of atoms and molecules, allowing for the study of the stability and conformational changes of a ligand-protein complex over time. The absence of such research for this compound means that its potential binding interactions, affinity, and the stability of any formed complexes remain purely speculative.

Kinetic and Biophysical Characterization of Enzyme Modulation

Similarly, the scientific literature lacks any reports on the kinetic and biophysical characterization of enzyme modulation by this compound. Enzyme kinetic studies are essential to determine the mechanism of enzyme inhibition or activation, providing valuable information such as the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). Biophysical techniques, such as isothermal titration calorimetry or surface plasmon resonance, would be necessary to quantify the binding affinity and thermodynamics of the interaction between the compound and a target enzyme. Without these experimental data, it is not possible to assess the potential of this compound as a modulator of enzyme activity.

Advanced Analytical Methodologies for Compound Study

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is a cornerstone for the analysis of acetophenone (B1666503) derivatives. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Method development in HPLC involves the optimization of several parameters to achieve the desired resolution and sensitivity. A typical HPLC method for profiling substituted acetophenones would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. nih.govsielc.com Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information for peak identification. nih.gov

Table 1: Illustrative HPLC Parameters for Acetophenone Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Provides hydrophobic stationary phase for retention. nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on polarity. nih.govsdiarticle4.com |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency. nih.gov |

| Column Temp. | 30 °C | Maintains consistent retention times. nih.gov |

| Detector | Photodiode Array (PDA) at ~280 nm | Allows for detection and spectral confirmation. nih.gov |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of 2-Hydroxy-3'-iodoacetophenone by GC can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. researchgate.net To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common derivatization strategy for compounds containing hydroxyl groups is silylation. researchgate.net Reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) react with the phenolic hydroxyl group to form a less polar trimethylsilyl (TMS) ether. This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. researchgate.net The derivatized compound can then be separated on a non-polar or medium-polarity capillary column and detected using a Flame Ionization Detector (FID) or a mass spectrometer. analytice.comcore.ac.uk

Hyphenated Mass Spectrometry for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry (MS), provide a high degree of selectivity and sensitivity, enabling both quantification and structural identification of analytes in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique for analyzing compounds in complex matrices. researchgate.net For this compound, LC-MS/MS can be used for structural confirmation and for the analysis of its derivatives. After chromatographic separation via HPLC or UHPLC, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). mdpi.com

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern provides a structural fingerprint of the molecule. verdeanalitica.com.br This is particularly useful for elucidating the structure of reaction products or metabolites. For instance, if this compound is derivatized to enhance ionization efficiency, LC-MS/MS can confirm the structure of the resulting derivative by analyzing its specific fragmentation pathway. nih.gov

Table 2: Example LC-MS/MS Transitions for a Derivatized Analyte

| Analyte Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application |

|---|---|---|---|---|

| Derivatized this compound | [M+H]⁺ of derivative | Fragment 1 | Optimized | Quantification (Quantifier) |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of volatile compounds, making it ideal for trace analysis and metabolite profiling. researchgate.netresearchgate.net Following derivatization to increase volatility, this compound and its potential metabolites can be analyzed by GC-MS/MS. The gas chromatograph separates the components of the mixture before they enter the mass spectrometer. core.ac.uk

The use of tandem mass spectrometry in GC-MS/MS, often in Multiple Reaction Monitoring (MRM) mode, significantly reduces matrix interference and enhances the signal-to-noise ratio. researchgate.net This allows for the detection and quantification of analytes at very low concentrations. For metabolite profiling, GC-MS/MS can identify known metabolites by comparing their retention times and mass spectra to those of authentic standards, or it can help in the tentative identification of unknown metabolites based on their fragmentation patterns.

Development of Novel Derivatization Reagents for Enhanced Detection and Characterization

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net This is a key strategy in the analysis of this compound to enhance its detectability and chromatographic behavior. researchgate.net The development of novel derivatization reagents is an active area of research aimed at improving sensitivity, selectivity, and reaction efficiency. greyhoundchrom.commdpi.com

For HPLC analysis, derivatization often involves attaching a chromophore or fluorophore to the analyte to increase its UV-Vis absorbance or fluorescence, thereby lowering detection limits. researchgate.netlibretexts.org Reagents like benzoyl chloride and dansyl chloride can react with the phenolic hydroxyl group of this compound to form derivatives with strong UV absorbance or fluorescence. sdiarticle4.comlibretexts.org

For GC analysis, derivatization aims to increase volatility and thermal stability. mdpi.com Beyond silylation, reagents like pentafluorobenzyl bromide (PFBBr) can react with the hydroxyl group to form a derivative that is highly sensitive to Electron Capture Detection (ECD). mdpi.com

The development of new reagents also focuses on introducing specific functional groups that can be readily ionized in a mass spectrometer, thereby enhancing sensitivity in LC-MS or GC-MS analysis. nih.govmdpi.com For example, reagents that introduce a permanently charged group can significantly improve the ionization efficiency in ESI-MS. nih.gov

Table 3: Common Derivatization Reagents and their Applications

| Reagent Class | Example Reagent | Target Functional Group | Analytical Technique | Enhancement |

|---|---|---|---|---|

| Acyl Chlorides | Benzoyl Chloride | Hydroxyls, Amines | HPLC-UV | Increased UV Absorbance researchgate.net |

| Sulfonyl Chlorides | Dansyl Chloride | Phenols, Amines | HPLC-Fluorescence | Increased Fluorescence nih.gov |

| Silylating Agents | BSA (N,O-bis(trimethylsilyl)acetamide) | Hydroxyls, Carboxylic Acids | GC-FID/MS | Increased Volatility & Stability researchgate.net |

| Alkylating Agents | PFBBr (Pentafluorobenzyl bromide) | Phenols, Thiols | GC-ECD/MS | Increased ECD Response mdpi.com |

| Isocyanates | Phenyl isocyanate | Hydroxyls, Amines | HPLC-UV/MS | Increased UV Absorbance sdiarticle4.com |

Fixed-Charge Derivatization for Improved Ionization Efficiency

One of the primary challenges in the mass spectrometric analysis of certain compounds, including those with hydroxyl groups like this compound, is achieving efficient ionization. Fixed-charge derivatization is a strategy employed to overcome this limitation by chemically introducing a permanently charged moiety onto the analyte molecule. nih.govresearchgate.netspectroscopyonline.com This ensures that the molecule is readily ionized, typically by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), leading to a significant enhancement in signal intensity and, consequently, improved sensitivity of the analysis. nih.govresearchgate.net